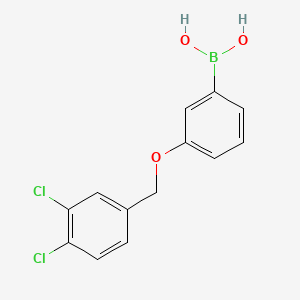

(3-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid

Description

(3-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid (CAS: 1256358-47-0) is a boronic acid derivative featuring a 3,4-dichlorobenzyloxy substituent attached to a phenylboronic acid core. Its molecular formula is C₁₃H₁₁BCl₂O₃, with a molecular weight of 296.95 g/mol . The compound is structurally characterized by:

- A boronic acid (-B(OH)₂) group at the phenyl ring’s para position.

- A 3,4-dichlorobenzyl ether group at the meta position of the phenyl ring.

This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., catalyst design) .

Properties

IUPAC Name |

[3-[(3,4-dichlorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BCl2O3/c15-12-5-4-9(6-13(12)16)8-19-11-3-1-2-10(7-11)14(17)18/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJDEZZCBNZPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2=CC(=C(C=C2)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655854 | |

| Record name | {3-[(3,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-47-0 | |

| Record name | {3-[(3,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid typically involves the following steps:

Formation of the Benzyl Ether: The initial step involves the reaction of 3,4-dichlorobenzyl chloride with phenol in the presence of a base such as potassium carbonate to form the benzyl ether.

Borylation: The benzyl ether is then subjected to borylation using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Types of Reactions:

Suzuki–Miyaura Coupling: This compound is primarily used in Suzuki–Miyaura coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used palladium catalysts include Pd(PPh3)4 and Pd(OAc)2.

Bases: Bases such as potassium carbonate, sodium hydroxide, and potassium acetate are frequently used.

Solvents: Solvents like DMF, toluene, and ethanol are commonly employed.

Major Products:

Biaryl Compounds: The primary products of Suzuki–Miyaura coupling reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Phenols: Oxidation of the boronic acid group yields phenols.

Scientific Research Applications

(3-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl structures.

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Industry: The compound is used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

The position of chlorine atoms on the benzyl group significantly impacts reactivity and biological activity:

Key Insight : The 3,4-dichloro substitution in the target compound optimizes a balance between steric bulk and electronic withdrawal, enhancing binding to hydrophobic enzyme pockets .

Functional Group Variants

Hydroxyphenyl Boronic Acids

This structural change diminishes cell permeability but improves water solubility (~25 mg/mL vs. <5 mg/mL for the target) .

Self-Immolative Boronic Esters

BHAPI (a prochelator with a self-immolative spacer) and BSIH (pinacol boronic ester) demonstrate how boronic esterification modulates reactivity with reactive oxygen species (ROS). The target compound’s free boronic acid group lacks this controlled release mechanism, limiting its utility in ROS-activated prochelators .

HDAC Inhibition

In a study targeting fungal histone deacetylases (HDACs), analogs like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid exhibited IC₅₀ values of 1 µM, outperforming trichostatin A (IC₅₀ = 1.5 µM).

Iron Chelation

Compared to SIH (a Fe³⁺ chelator), the target compound’s dichlorobenzyloxy group reduces metal-binding affinity due to steric hindrance. However, its boronic acid moiety allows for pH-dependent reactivity, unlike non-boronic chelators .

Physicochemical Properties

Note: The target’s higher LogP and lower solubility reflect the hydrophobic 3,4-dichlorobenzyl group, which may limit bioavailability but improve membrane permeability .

Biological Activity

(3-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activities, including anticancer, antibacterial, and antiviral properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a boronic acid moiety that is known for its ability to form reversible covalent bonds with diols, making it a versatile scaffold in drug design. The presence of the 3,4-dichlorobenzyl group enhances its lipophilicity and potential biological interactions.

Anticancer Activity

Research indicates that boronic acids can function as proteasome inhibitors, which are crucial in cancer therapy. A study demonstrated that certain boronic acid derivatives could inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. For instance, related compounds have shown IC50 values as low as 6.74 nM against various cancer cell lines, suggesting significant cytotoxicity and potential as lead compounds in cancer treatment .

Table 1: Anticancer Activity of Boronic Acid Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | U266 | 6.74 | Proteasome inhibition, G2/M phase arrest |

| Bortezomib | Multiple Myeloma | 7.05 | Proteasome inhibition |

| Compound X | Breast Cancer | 8.21 | Induction of apoptosis |

Antibacterial Activity

Boronic acids have been shown to possess antibacterial properties, particularly against resistant strains of bacteria. The mechanism often involves the inhibition of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. For example, compounds structurally similar to this compound have been reported to be effective against class C β-lactamases with Ki values in the low micromolar range .

Table 2: Antibacterial Efficacy of Boronic Acid Derivatives

| Compound | Target Bacteria | Ki (µM) | Notes |

|---|---|---|---|

| This compound | Pseudomonas aeruginosa | 0.004 | Effective against biofilm formation |

| Compound Y | E. coli | 0.008 | High activity against resistant strains |

Antiviral Activity

The antiviral potential of boronic acids has also been explored, particularly as carbohydrate-binding agents targeting glycosylated viruses like HIV. However, studies indicate that while these compounds can bind to viral glycoproteins, their antiviral efficacy remains limited without further structural optimization to enhance binding affinity .

Table 3: Antiviral Activity of Boronic Acid Derivatives

| Compound | Virus Type | Activity Level | Notes |

|---|---|---|---|

| This compound | HIV | Low | Requires higher multivalency for efficacy |

| Compound Z | Influenza | Moderate | Shows potential with structural modifications |

Case Studies

- Cancer Cell Line Studies : In vitro studies on U266 cells demonstrated that the compound effectively inhibited cell growth through proteasome inhibition mechanisms.

- Antibiotic Resistance : A case study highlighted the use of boronic acids in overcoming β-lactam antibiotic resistance by specifically targeting β-lactamase enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.